molecular formula C7H6N4O2 B1370948 1H-Indazol-4-amine, 6-nitro- CAS No. 1082041-92-6

1H-Indazol-4-amine, 6-nitro-

Cat. No. B1370948
CAS RN: 1082041-92-6
M. Wt: 178.15 g/mol
InChI Key: PXAQCICIBJWARO-UHFFFAOYSA-N
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Description

“1H-Indazol-4-amine, 6-nitro-” is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a subject of research for many years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Synthesis Methods

  • Synergistic Rhodium/Copper Catalysis : Nitrosobenzenes can be used as an aminating reagent for the synthesis of 1H-indazoles through rhodium and copper-catalyzed C-H activation and C-N/N-N coupling under redox-neutral conditions. This method shows high efficiency and functional group tolerance (Wang & Li, 2016).

  • Intramolecular Amination : 1-Aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination to yield 1-aryl-1H-indazole derivatives. The process involves potassium tert-butoxide in N,N-dimethylformamide at 100°C, offering good yields without significant electron-withdrawing substituents like nitro, cyanide, diazo, or carbonyl groups (Esmaeili-Marandi et al., 2014).

  • Davis-Beirut Reaction : The Davis-Beirut reaction is used for constructing 2H-indazoles and their derivatives. It involves the chemistries of nitroso imine or nitroso benzaldehyde intermediates under redox neutral conditions, suitable for synthesizing various classes of indazoles (Zhu et al., 2019).

Chemical Transformations and Properties

  • Regiospecific Nucleophilic Substitution : The regiospecific replacement of the nitro group in 4,6-dinitro-1-phenyl-1H-indazole with anionic nucleophiles RS– and N3– leads to selective substitution reactions (Starosotnikov et al., 2004).

  • Synthesis of Isoxazolyl Indazoles : Isoxazolyl Schiff bases, prepared from corresponding amines and 2-nitrobenzaldehydes, undergo cyclization to yield indazoles via nitrenes. This demonstrates the versatility in the synthesis of isoxazolyl indazole compounds (Rajanarendar et al., 2008).

  • Formation of 2H-indazoles : An efficient one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates has been reported, highlighting the diverse synthesis possibilities of indazole derivatives (Genung et al., 2014).

Application in Energetic Materials

  • Energetic Properties Study : The amination of nitroazoles, including 1H-1,2,4-triazole, was studied to explore their potential as energetic materials. This research provides insights into the impact of amino substituents on the structural and energetic properties of these compounds (Zhao et al., 2014).

Mechanism of Action

One of the indazole derivatives, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), exhibited a potent anti-proliferative activity with an IC50 value of 0.4 0.3 mM in human colorectal cancer cells (HCT116). This compound also remarkably suppressed the IDO1 protein expression .

Safety and Hazards

The safety data sheet for “1H-Indazol-4-amine” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .

properties

IUPAC Name

6-nitro-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAQCICIBJWARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311487
Record name 6-Nitro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-1H-indazol-4-amine

CAS RN

1082041-92-6
Record name 6-Nitro-1H-indazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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